molecular formula C8H8N4O2 B2698666 Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 1335055-70-3

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No.: B2698666
CAS No.: 1335055-70-3
M. Wt: 192.178
InChI Key: MPHCDPNSHIPHRR-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring fused triazole and pyrimidine rings with an ethyl ester substituent. Its synthesis typically involves cyclocondensation reactions, such as the reaction of 5-amino[1,2,4]triazole with acetylene dicarboxylates in ethanol under acidic conditions (e.g., p-TsOH·H₂O) . Alternative methods include Retro Diels-Alder protocols for regioselective synthesis and reactions with pyrazole-carboxaldehydes in the presence of HCl to form complex fused systems .

The compound serves as a versatile precursor for pharmaceuticals, particularly in antimicrobial , antihypertensive , and diuretic applications . Its structural flexibility allows for diverse functionalization at positions 1, 5, 7, and the ester group, enabling tailored bioactivity.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCDPNSHIPHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions, leading to the formation of the desired triazolopyrimidine product . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

The compound can be synthesized through a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. The reaction proceeds under mild conditions and results in high yields of the desired product. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography confirm the structure of the synthesized compounds .

Pharmacological Activities

1. Antitumor Activity
this compound derivatives have been evaluated for their antitumor properties against various cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7) compared to standard chemotherapeutics like Cisplatin. For instance, specific derivatives showed IC50 values of 17.83 μM and 19.73 μM against these cell lines .

2. Antibacterial Activity
Compounds derived from ethyl [1,2,4]triazolo[4,3-a]pyrimidine have also demonstrated antibacterial properties. Some derivatives were reported to exhibit activity against Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

3. Antihypertensive Effects
Recent studies have indicated that certain derivatives possess antihypertensive effects comparable to established medications such as captopril. These compounds may act through the inhibition of angiotensin-converting enzyme (ACE), thus providing therapeutic benefits in managing hypertension .

4. Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been explored as well. Studies suggest that they can inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

Agricultural Applications

Beyond medicinal uses, ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives have shown promise as herbicides. Their ability to inhibit specific enzymes involved in plant growth suggests potential applications in crop protection and management strategies in agriculture .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDerivatives showed IC50 values of 17.83 μM against MDA-MB-231 cells; significant cytotoxicity compared to Cisplatin .
Study BAntibacterial ActivityCertain derivatives demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria .
Study CAntihypertensive EffectsCompounds exhibited ACE inhibition similar to captopril; potential for hypertension treatment .
Study DAnti-inflammatory PropertiesInhibition of cytokine release; promising candidates for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity . Additionally, it can interact with cellular signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Key structural analogs differ in substituents on the triazolo-pyrimidine core, which significantly influence melting points, yields, and biological activity.

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key References
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate None (parent compound) C₉H₉N₃O₂
13b: Ethyl 1-(3-fluoro-4-methylphenyl)-7-methyl-5-oxo-... 3-Fluoro-4-methylphenyl, 7-CH₃ C₂₀H₁₅FN₄O₂ 69
13d: Ethyl 1-(3-fluoro-4-methylphenyl)-5-oxo-7-phenyl-... 3-Fluoro-4-methylphenyl, 7-Ph C₂₀H₁₅FN₄O₂ 81
14b: Ethyl 7-ethyl-1-(3-fluorophenyl)-5-oxo-... 7-C₂H₅, 3-Fluorophenyl C₁₅H₁₄FN₃O₂ 92–94 42
4h: Hexahydro derivative (4aR,8aS) p-Tolyl, phenylamide C₂₄H₂₃N₅O₂ 273–276
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate 5,7-CH₃ C₁₀H₁₂N₄O₂

Key Observations :

  • Hexahydro derivatives (e.g., 4h) display markedly higher melting points (273–276°C) due to rigid fused-ring conformations .

Key Observations :

  • The parent compound and its pyrazole-fused analogs (e.g., 6g) show broad-spectrum antimicrobial activity, likely due to interactions with bacterial enzymes .
  • Thiosemicarbazide derivatives (e.g., compound 7) demonstrate diuretic efficacy comparable to furosemide, suggesting renal sodium transport inhibition .
  • Antihypertensive activity in triazolo-pyrimidine derivatives is linked to angiotensin-converting enzyme (ACE) inhibition, as seen in captopril analogs .

Key Observations :

  • Acidic conditions (HCl, p-TsOH) favor cyclization but may limit compatibility with acid-sensitive substituents .
  • Hexahydro derivatives require multi-step synthesis, reducing yields (35–45%) .

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms of action based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a one-pot three-component reaction. This method combines 5-amino-1-phenyl-1H-1,2,4-triazole with aromatic aldehydes and ethyl acetoacetate under acidic conditions. The structural confirmation of synthesized compounds is usually achieved through IR spectroscopy, NMR (both 1^{1}H and 13^{13}C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Antitumor Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • MDA-MB-231 and MCF-7 Cell Lines : Compounds derived from this scaffold showed IC50 values of 17.83 µM and 19.73 µM respectively when tested using the MTT assay. These values indicate potent antitumor activity compared to the standard drug Cisplatin .
CompoundCell LineIC50 (µM)
4cMDA-MB-23117.83
4jMCF-719.73

Antibacterial Activity

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives have also shown promising antibacterial properties. Studies indicate that certain compounds exhibit significant activity against bacteria such as E. coli and S. aureus. The presence of specific substituents on the triazolopyrimidine ring enhances this activity .

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, these compounds have been evaluated for their anti-inflammatory properties. Some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example:

Compound IDIC50 (µg/mL)Reference Drug IC50 (µg/mL)
123a71.1154.65
123b81.77
123c76.58

These findings suggest that modifications in the molecular structure can significantly influence the biological activity of triazolopyrimidine derivatives .

The mechanisms through which ethyl [1,2,4]triazolo[4,3-a]pyrimidine exerts its biological effects are multifaceted:

  • Antitumor Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and subsequent photocleavage activity . This suggests a potential pathway for therapeutic applications in oncology.
  • Antibacterial Mechanism : The antibacterial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Case Studies

Several studies have highlighted the efficacy of ethyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives:

  • Study on Antitumor Activity : A recent study synthesized a series of triazolopyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced antitumor efficacy .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of these compounds against clinical isolates of E. coli and S. aureus, revealing promising results that warrant further exploration for potential therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate?

  • Methodology : The compound is typically synthesized via a two-step process:

Condensation : React ethyl 2-oxoacetate with substituted 2-hydrazinylpyridines to form intermediates.

Cyclization : Use hypervalent iodine reagents like PhI(OAc)₂ to induce ring closure, yielding the triazolopyrimidine core .

  • Alternative routes involve nucleophilic substitution or oxidation-reduction sequences, depending on substituents .
    • Key Considerations : Solvent choice (e.g., chloroform or DMF) and temperature control (50–80°C) significantly impact yield and purity .

Q. How can researchers characterize this compound and validate its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons appear at δ 7.6–8.7 ppm, while ester groups show characteristic peaks near δ 4.3 (q) and 1.3 (t) .
  • HRMS : Verify molecular weight (e.g., m/z 307.0875 for C₁₃H₁₁F₂N₅O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for triazolopyrimidine derivatives (CCDC 1876879) .

Q. What are common functionalization strategies for the triazolopyrimidine scaffold?

  • Approaches :

  • Amide Formation : React the carboxylate ester with amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce pharmacophores .
  • Cross-Coupling : Use Pd-catalyzed reactions to attach aryl or heteroaryl groups at the pyrimidine ring .
  • Azide-Alkyne Cycloaddition : Modify the ester group for click chemistry applications .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine cyclization be addressed?

  • Issue : Competing pathways during cyclization may yield regioisomers (e.g., triazolo[4,3-a] vs. [1,5-a] systems).
  • Solutions :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on pyridines favor specific cyclization pathways .
  • Reagent Optimization : PhI(OAc)₂ improves regiocontrol compared to traditional oxidants like H₂O₂ .
  • Computational Modeling : DFT studies predict transition-state energies to guide synthetic design .

Q. What computational tools are effective for predicting biological activity or binding modes?

  • Methods :

  • Molecular Docking : Screen against targets like P2X7 receptors using AutoDock Vina, leveraging crystallographic data (e.g., CCDC 1906114) .
  • QSAR Models : Correlate substituent properties (e.g., logP, TPSA) with activity in cancer or inflammation assays .
  • MD Simulations : Assess stability of triazolopyrimidine-protein complexes over 100-ns trajectories .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Case Study :

  • Ester → Amide Conversion : Increases metabolic stability (e.g., t₁/₂ from 1.2 to 4.8 hours in hepatic microsomes) but reduces solubility .
  • Halogenation : Fluorine at the phenyl ring enhances BBB permeability (Peff > 4 × 10⁻⁶ cm/s) .
    • Experimental Validation : Use Caco-2 cell monolayers or PAMPA assays for permeability studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Troubleshooting :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing peak splitting .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to assign ambiguous nitrogen environments .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize PhI(OAc)₂-mediated cyclization for >40% yields .
  • Analytical Workflow : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray data for unambiguous characterization .
  • Biological Screening : Use triazolopyrimidines as PDE4 or kinase inhibitors, leveraging their planar aromatic core for ATP-binding site interactions .

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